molecular formula C12H18N4O3 B13051480 Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate

Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate

Cat. No.: B13051480
M. Wt: 266.30 g/mol
InChI Key: OZXDKGKDSYWNGP-UHFFFAOYSA-N
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Description

Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system

Preparation Methods

The synthesis of Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate can be achieved through multi-component reactions (MCRs). One such method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired product under mild conditions.

Chemical Reactions Analysis

Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Scientific Research Applications

Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate include:

These compounds share a similar pyrazolo-pyrazine core but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

tert-butyl 7-carbamoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-6-8-4-5-14-16(8)9(7-15)10(13)17/h4-5,9H,6-7H2,1-3H3,(H2,13,17)

InChI Key

OZXDKGKDSYWNGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C(=CC=N2)C1)C(=O)N

Origin of Product

United States

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